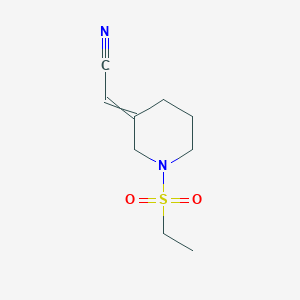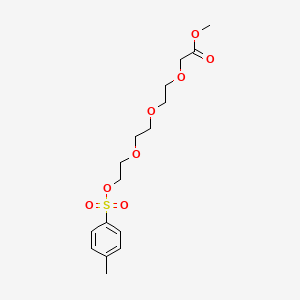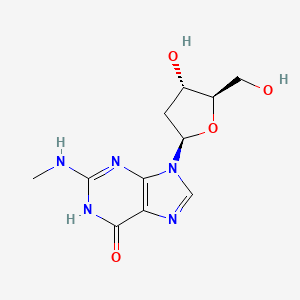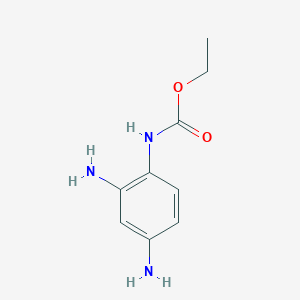![molecular formula C10H7BrO3S B11825490 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 4-methoxy-1-benzothiophene-2-carboxylic acid . Its molecular formula is C10H8O3S and its molecular weight is 208.24 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a thiophene ring fused to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid involves several steps. One common approach is the bromination of 6-methoxybenzo[b]thiophene-2-carboxylic acid using bromine or a brominating agent. The reaction typically occurs at the 4-position of the thiophene ring. The resulting bromo compound can then be hydrolyzed to obtain the carboxylic acid product.
Reaction Conditions:- Bromination: The bromination reaction is typically carried out in an organic solvent (e.g., dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
- Hydrolysis: The hydrolysis step involves treating the bromo compound with a strong base (e.g., sodium hydroxide) to convert it to the carboxylic acid.
Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.
Analyse Chemischer Reaktionen
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid can participate in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, potentially leading to the formation of other functional groups.
- Substitution : The bromine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
- Reduction : Reduction of the carboxylic acid group may yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type and desired product.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
- Organic Synthesis : It serves as a building block for the synthesis of more complex molecules.
- Materials Science : Its unique structure makes it useful for designing functional materials.
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
Wirkmechanismus
The exact mechanism of action for 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of this compound, it shares similarities with other benzo[b]thiophenes. Its bromine substitution distinguishes it from related compounds like 6-methoxybenzo[b]thiophene-2-carboxylic acid .
Eigenschaften
Molekularformel |
C10H7BrO3S |
|---|---|
Molekulargewicht |
287.13 g/mol |
IUPAC-Name |
4-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3S/c1-14-5-2-7(11)6-4-9(10(12)13)15-8(6)3-5/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
ZIQLRTVAPKARCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)



![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)

